2-Aminoethanesulfonamide 2-Aminoethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 4378-70-5
VCID: VC21096657
InChI: InChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6)
SMILES: C(CS(=O)(=O)N)N
Molecular Formula: C2H8N2O2S
Molecular Weight: 124.17 g/mol

2-Aminoethanesulfonamide

CAS No.: 4378-70-5

Cat. No.: VC21096657

Molecular Formula: C2H8N2O2S

Molecular Weight: 124.17 g/mol

* For research use only. Not for human or veterinary use.

2-Aminoethanesulfonamide - 4378-70-5

Specification

CAS No. 4378-70-5
Molecular Formula C2H8N2O2S
Molecular Weight 124.17 g/mol
IUPAC Name 2-aminoethanesulfonamide
Standard InChI InChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6)
Standard InChI Key MVQXBXLDXSQURK-UHFFFAOYSA-N
SMILES C(CS(=O)(=O)N)N
Canonical SMILES C(CS(=O)(=O)N)N

Introduction

Chemical Structure and Properties

Structural Composition

2-Aminoethanesulfonamide has a relatively simple structure consisting of an ethane backbone with an amino group (-NH₂) at one end and a sulfonamide group (-SO₂NH₂) at the other end. The molecular formula is C₂H₈N₂O₂S, representing two carbon atoms, eight hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom .

Identification Parameters

ParameterValue
Common Name2-Aminoethanesulfonamide, Taurinamide
CAS Number4378-70-5
HMDB IDHMDB0245014
PubChem CID101263
Molecular FormulaC₂H₈N₂O₂S
Molecular Weight124.17 g/mol
IUPAC Name2-aminoethanesulfonamide
Creation Date (HMDB)2021-09-10
Update Date (HMDB)2021-09-26

Table 1: Basic identification parameters of 2-Aminoethanesulfonamide

Structural Representations

The compound can be represented using various chemical notations that provide different ways to encode its structure:

Notation TypeRepresentation
SMILESC(CS(=O)(=O)N)N
InChIInChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6)
InChIKeyMVQXBXLDXSQURK-UHFFFAOYSA-N

Table 2: Structural representations of 2-Aminoethanesulfonamide

Physical Properties

Like many sulfonamides, 2-aminoethanesulfonamide is likely to be a crystalline solid due to the rigidity of the sulfonamide functional group . This crystallinity is a characteristic feature of sulfonamides and is one reason why the formation of sulfonamide derivatives is often used to convert amines into crystalline products that can be identified by their melting points .

Synthesis Methods

General Sulfonamide Synthesis

The classical approach for synthesizing sulfonamides involves the reaction of sulfonyl chlorides with an amine:

RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl

A base such as pyridine is typically added to absorb the HCl generated during the reaction . This general method can be adapted for the synthesis of 2-aminoethanesulfonamide and its derivatives.

Specific Synthesis Routes

One documented approach for synthesizing the hydrochloride salt of 2-aminoethanesulfonamide involves:

  • Adding redistilled tetrahydrofuran to a three-neck flask at room temperature

  • Creating an atmosphere of ammonia in the system

  • Dissolving 2-bromoethylsulfonyl chloride in dry tetrahydrofuran

  • Adding the solution to the system over 10 minutes, which results in the formation of a white solid

  • Continuing the reaction for 3 hours, followed by solvent evaporation and pH adjustment

  • Extracting with methylene chloride, drying, and processing to obtain the final product

Another synthetic route involves the deprotection of phthalimido sulfonamides:

  • Heating a suspension of 2-phthalimidoethanesulfonamide at reflux in ethanol

  • Adding hydrazine to the mixture

  • Removing the formed precipitate by filtration

  • Processing the filtrate to obtain the final product

Comparison with Related Compounds

2-Aminoethanesulfonamide and Its Hydrochloride Salt

The hydrochloride salt of 2-aminoethanesulfonamide (2-aminoethanesulfonamide hydrochloride) is a closely related compound that offers different properties:

Parameter2-Aminoethanesulfonamide2-Aminoethanesulfonamide Hydrochloride
CAS Number4378-70-589756-60-5
Molecular FormulaC₂H₈N₂O₂SC₂H₈N₂O₂S·HCl
Molecular Weight124.17 g/mol160.62 g/mol
FormLikely crystalline solidWhite powdery solid
PubChem CID1012633021549

Table 3: Comparison of 2-Aminoethanesulfonamide and its hydrochloride salt

Sulfonamide Derivatives

The sulfonamide functional group is found in many bioactive compounds. Some related sulfonamide derivatives include:

  • 2-Aminoethane-1-sulfonyl fluoride hydrochloride (CAS: 1169199-27-2)

  • Various 2-aminothiazole sulfonamide derivatives with demonstrated antioxidant properties

  • Sulfa drugs used in medicine as antibacterial agents

Biological Significance and Applications

Metabolomics and Exposomics Applications

Recent advances in analytical techniques, particularly in metabolomics and exposomics, have enabled the detection and quantification of numerous compounds in human blood, including many organosulfonamides . These methodological developments support:

  • Comprehensive investigation of the exposome in epidemiological studies

  • Better understanding of how chemical exposures relate to health outcomes

  • Quantitative analysis of both endogenous and exogenous compounds in biological samples

The development of multianalyte metabolomics platforms has made it possible to simultaneously characterize the endogenous metabolome, food-related metabolites, pharmaceuticals, household chemicals, environmental pollutants, and microbiota derivatives .

Analytical Detection Methods

Modern analytical techniques have enabled the detection and quantification of compounds like 2-aminoethanesulfonamide in biological samples. Recent methodologies include:

  • Comprehensive and quantitative metabolomics platforms that can detect over 1000 metabolites simultaneously

  • High-throughput metabolomic fingerprinting techniques

  • Simple extraction methods requiring small sample volumes

  • Short analytical run times with integrated quality control procedures

These analytical advancements are crucial for exposome research, allowing for the detection of both endogenous metabolites and exogenous compounds like 2-aminoethanesulfonamide in human blood and other biological matrices.

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